(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide
Description
The compound “(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide” is a cyanoenamide derivative characterized by a (Z)-configured α,β-unsaturated carbonyl system. Its structure includes a furan-2-yl group at the β-position, a cyano group at the α-position, and a benzylamine substituent modified with dimethylamino and methyl groups at the N-terminus (Figure 1). Crystallographic tools like SHELX and ORTEP (used in structural validation of analogous compounds) are essential for confirming its stereochemistry .
Properties
IUPAC Name |
(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-9-14(6-7-17(13)21(2)3)12-20-18(22)15(11-19)10-16-5-4-8-23-16/h4-10H,12H2,1-3H3,(H,20,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFQSDKRYMDIRN-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C(=CC2=CC=CO2)C#N)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/C#N)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide, also known as a novel synthetic compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its efficacy and safety profile.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₄H₁₅N₃O
- Molecular Weight : 241.29 g/mol
- Functional Groups : Contains a cyano group, furan ring, and dimethylamino substituent.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant capabilities, reducing oxidative stress in various cell types.
- Receptor Modulation : Interaction with neurotransmitter receptors has been suggested, which may explain its potential effects on neurological conditions.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxicity and pharmacological properties of (Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide:
| Study | Cell Type | Concentration (µM) | IC50 (µM) | Observations |
|---|---|---|---|---|
| 1 | Human Hepatocytes | 10 - 1000 | 368.2 | Significant cytotoxicity observed at higher concentrations. |
| 2 | Rat Brain Striatum | 10 - 1000 | 403.1 | Induced apoptosis in a dose-dependent manner. |
| 3 | HeLa Cells | 1 - 500 | Not determined | Moderate inhibition of proliferation noted. |
These results indicate that while the compound possesses cytotoxic properties, it also shows promise for targeted therapeutic applications at lower concentrations.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:
- Dosing Regimen : A single oral administration of the compound at doses of 10 mg/kg was well tolerated in rats.
- Long-term Effects : Chronic administration studies are ongoing to assess the safety profile over extended periods.
Case Studies
- Neuroprotective Effects : A recent study demonstrated that (Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide exhibited neuroprotective effects against chemically induced neurotoxicity in rodent models, suggesting potential for treating neurodegenerative diseases.
- Anticancer Activity : Preliminary findings from cell line studies indicate that the compound may inhibit tumor growth in specific cancer types by inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related compounds:
Structural and Electronic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
